1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)
Description
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium), also known as RSM-932A or TCD-717, is a bis-quaternary ammonium compound featuring a central biphenyl core connected via methylene (-CH₂-) bridges to two 4-aminopyridinium moieties (Fig. 1). Its molecular formula is C₃₄H₃₂Cl₂N₄²⁺·2Br⁻ (molecular weight: 877.53 Da) . This compound is a potent inhibitor of choline kinase α (ChoKα), an enzyme critical for phospholipid biosynthesis in cancer cells. RSM-932A has demonstrated anti-tumor activity in preclinical studies by disrupting choline metabolism and inducing apoptosis .
Key structural attributes include:
- Biphenyl backbone: Provides rigidity and facilitates π-π interactions with biological targets.
- Methylene linkers: Enhance conformational flexibility, enabling optimal binding to ChoKα.
- 4-Aminopyridinium groups: The positively charged nitrogen atoms and amino substituents contribute to electrostatic interactions with the enzyme’s active site .
Properties
CAS No. |
793649-99-7 |
|---|---|
Molecular Formula |
C24H24N4+2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[[4-[4-[(4-aminopyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-amine |
InChI |
InChI=1S/C24H22N4/c25-23-9-13-27(14-10-23)17-19-1-5-21(6-2-19)22-7-3-20(4-8-22)18-28-15-11-24(26)12-16-28/h1-16,25-26H,17-18H2/p+2 |
InChI Key |
OPQGTAJNHFEICI-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)C3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The most direct route involves quaternization of 4-aminopyridine with 4,4'-bis(bromomethyl)biphenyl (Figure 1):
$$
\text{4,4'-Bis(bromomethyl)biphenyl} + 2 \, \text{4-Aminopyridine} \rightarrow \text{Target Compound} + 2 \, \text{HBr}
$$
This SN2 reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C.
Optimization of Reaction Conditions
Key parameters influencing yield and purity:
Under these conditions, yields of 82–89% are achievable, with purity >95% after recrystallization from ethanol-water mixtures.
Alternative Synthetic Routes
Catalytic Hydrogenation of Nitro Intermediates
A two-step approach adapted from biphenyl amine synthesis:
- Nitration : Introduce nitro groups to 4,4'-bis(bromomethyl)biphenyl.
- Hydrogenation : Reduce nitro to amine using Pd/C or Ru/C under 1–3 MPa H₂ at 70–80°C.
This method avoids pyridine quaternization but requires stringent control of hydrogenation parameters to prevent over-reduction or debromination.
Solid-State Mechanochemical Synthesis
Emerging techniques utilize ball milling to activate 4,4'-bis(chloromethyl)biphenyl and 4-aminopyridine in the absence of solvent. Preliminary data suggest 65–72% yields with reduced reaction times (4–6 hours), though purity remains lower (85–90%).
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridinium protons) and δ 5.1–5.3 ppm (methylene bridges).
- FT-IR : Stretching vibrations at 1600 cm⁻¹ (C=N⁺) and 3400 cm⁻¹ (N–H).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Tetrahydrofuran (THF) and 2-methyltetrahydrofuran, used in hydrogenation, are reclaimed via distillation, reducing environmental impact.
Catalytic Recycling
Pd/C catalysts from hydrogenation retain 90% activity after five cycles, provided they are washed with THF and dried under nitrogen.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Quaternization | 85–89 | 95–98 | Low | High |
| Catalytic Hydrogenation | 78–82 | 90–94 | Moderate | Moderate |
| Mechanochemical | 65–72 | 85–90 | Low | Limited |
Quaternization remains the most viable for large-scale production, whereas mechanochemical methods offer solvent-free advantages for niche applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the aminopyridinium groups to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridinium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) involves its interaction with molecular targets such as enzymes and receptors. The aminopyridinium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound can also intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between RSM-932A and analogous biphenyl-based compounds.
Table 1: Structural and Functional Comparison of Biphenyl-Based Compounds
Structural Variations and Implications
Core Modifications: RSM-932A and Fp-1/Fp-8 share the biphenyl-methylene scaffold but differ in heterocyclic substituents. RSM-932A uses pyridinium rings, whereas Fp-1/Fp-8 incorporate thienopyrimidinium moieties, which enhance π-stacking and redox activity . ZZ161C replaces methylene with propynyl linkers (-C≡C-), increasing rigidity and altering binding kinetics to neuronal targets .
Substituent Effects: 4-Aminopyridinium (RSM-932A): The amino group enables hydrogen bonding with ChoKα’s Asp306 and Asp331 residues . Chlorophenyl (Fp-8): The electron-withdrawing Cl group improves metabolic stability but reduces solubility compared to RSM-932A . Pyrrolidinyl (Fg-14): Cyclic amines enhance membrane permeability, critical for antimalarial activity .
Counterion Influence :
- Br⁻ (RSM-932A, Fp-1) : Common in bioactive salts for balanced solubility and stability.
- PF₆⁻ (4,4′-bis-bipyridinium) : Improves electrochemical stability in materials science applications .
Physicochemical Properties
Biological Activity
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure suggests various biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C34H28F12N4P2
- Molecular Weight : 782.55 g/mol
- CAS Number : 134815-78-4
- Physical Form : Crystalline powder with a melting point of 154°C .
Biological Activity Overview
The biological activity of 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) has been explored in various studies. Key areas of interest include:
Antitumor Activity
Research indicates that derivatives of biphenyl compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against glioblastoma multiforme (GBM) and other cancer types by inhibiting integrin receptors involved in tumor progression .
Mechanism of Action
The proposed mechanisms for the biological activity of this compound include:
- Integrin Inhibition : Similar compounds have been documented to inhibit integrin receptors such as αvβ3 and αvβ5, which are critical in angiogenesis and tumor metastasis .
- Cell Proliferation Inhibition : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor activity of related biphenyl compounds, researchers found that treatment with these compounds resulted in a significant reduction in tumor size in xenograft models. The study highlighted the potential for these compounds to be developed as therapeutic agents for treating various cancers.
| Compound | Tumor Size Reduction (%) | Model Used |
|---|---|---|
| Compound A | 65% | Xenograft |
| Compound B | 50% | Xenograft |
| 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) | TBD | TBD |
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with observations made in similar biphenyl derivatives that also triggered programmed cell death in malignancies .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest low permeability across biological membranes; however, further studies are needed to establish its pharmacokinetic parameters comprehensively.
Q & A
Q. What are the standard synthesis and characterization protocols for 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)?
The compound is typically synthesized via condensation reactions involving biphenyl precursors and aminopyridine derivatives. Key steps include:
- Reaction Design : Refluxing stoichiometric ratios of benzidine analogs and aminopyridine in anhydrous methanol (1:2 molar ratio) under inert conditions .
- Purification : Isolation via vacuum filtration and recrystallization in polar aprotic solvents (e.g., DMF), yielding >85% purity .
- Characterization :
Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?
- FT-IR : Identifies functional groups (e.g., C=N, NH₂) and confirms Schiff base formation .
- ¹H/¹³C NMR : Resolves proton environments and quaternary carbons in the biphenyl core .
- Elemental Analysis : Validates stoichiometry (C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
Experimental optimization involves:
- Solvent Screening : Methanol (90% yield) outperforms halogenated solvents due to better solubility of intermediates .
- Catalyst-Free Mechanochemistry : Grinding benzidine and aminopyridine derivatives in an agate mortar with DMF droplets achieves 85% yield in 45 minutes .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) with comparable yields .
Q. Table 1: Synthesis Method Comparison
| Method | Time | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Conventional Reflux | 1.5 h | 90% | >85% | High reproducibility |
| Mechanochemical | 45 min | 85% | >80% | Solvent-free, energy-efficient |
| Microwave | 15 min | 88% | >82% | Rapid scaling for high-throughput |
Q. How do structural modifications influence thermal stability and material performance?
- Epoxy Composites : Introducing biphenyl-based amines (e.g., BPDP) as curing agents increases glass transition temperature (Tg) by 20–30°C due to rigid aromatic stacking .
- Flame Retardancy : Phosphorus-containing derivatives (e.g., FR5) show 40% reduction in peak heat release rate (pHRR) in epoxy resins via char formation .
Q. What methodologies are used to evaluate biological activity, and what are key findings?
Q. How should researchers address contradictions in toxicological data for structurally related compounds?
- In Silico Screening : Use QSAR models to predict mutagenicity (e.g., Ames test concordance >70%) .
- In Vitro Validation : Prioritize Ames testing (S. typhimurium TA98/TA100 strains) and chromosomal aberration assays .
- Risk Mitigation : Substitute carcinogenic benzidine intermediates with acetylated derivatives (e.g., N,N'-diacetylbenzidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
